Defined Identity as a Selexipag Process Impurity Standard
This compound is formally cataloged as Selexipag Impurity 51, differentiating it from other structurally similar aryl sulfide impurities (e.g., desisopropyl or N-oxide derivatives) that are monitored in the same drug substance . Analytical methods such as LC-MS/MS have been developed and validated specifically to resolve Selexipag from its process-related impurities, including this compound, ensuring pharmaceutical quality [1].
| Evidence Dimension | Pharmaceutical Identity / Regulatory Reference |
|---|---|
| Target Compound Data | Selexipag Impurity 51 |
| Comparator Or Baseline | Other Selexipag impurities (e.g., Impurity D, desisopropyl, N-oxide) |
| Quantified Difference | Not applicable (qualitative identity) |
| Conditions | Pharmacopeial impurity classification; validated RP-HPLC/LC-MS/MS methods for Selexipag API |
Why This Matters
Procurement of this exact compound is mandatory for accurate impurity profiling in Selexipag drug substance and product release testing, as generic diaryl sulfides will not co-elute or serve as authentic reference standards.
- [1] Babu, N. L. A. A. et al. (2021). Development of an efficient stability-indicating LC-MS/MS method for the analysis of selexipag and characterization of its degradation products. Biomedical Chromatography, 35(10), e5178. PMID: 33998014. View Source
